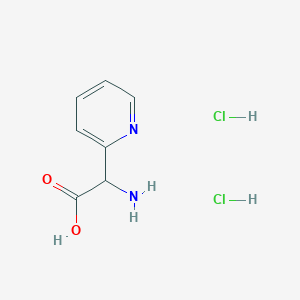
5α-Olean-12-ene-3β,16α,21β,22α,28-pentol 21,22-dibenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5α-Olean-12-ene-3β,16α,21β,22α,28-pentol 21,22-dibenzoate is a complex organic compound with a molecular formula of C44H58O7. It is a pentacyclic triterpenoid derivative, known for its multiple hydroxyl groups and benzoate esters. This compound is derived from oleanane, a naturally occurring triterpene, and has been studied for its potential biological and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5α-Olean-12-ene-3β,16α,21β,22α,28-pentol 21,22-dibenzoate typically involves the following steps:
Starting Material: The synthesis begins with oleanolic acid, a naturally occurring triterpenoid.
Hydroxylation: The oleanolic acid undergoes hydroxylation at specific positions to introduce hydroxyl groups at the 3β, 16α, 21β, 22α, and 28 positions.
Esterification: The hydroxyl groups at the 21 and 22 positions are esterified with benzoic acid to form the dibenzoate esters.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction of oleanolic acid from plant sources, followed by chemical modification through hydroxylation and esterification processes. The reaction conditions typically include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone or aldehyde groups back to hydroxyl groups.
Substitution: The benzoate esters can be substituted with other ester groups through transesterification reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Transesterification reactions often use acid or base catalysts and alcohols as reagents.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Regeneration of hydroxyl groups.
Substitution: Formation of new ester derivatives.
Wissenschaftliche Forschungsanwendungen
5α-Olean-12-ene-3β,16α,21β,22α,28-pentol 21,22-dibenzoate has been studied for various scientific research applications:
Chemistry: Used as a model compound to study triterpenoid chemistry and synthetic modifications.
Biology: Investigated for its potential anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: Utilized in the development of pharmaceuticals, nutraceuticals, and cosmetic products due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 5α-Olean-12-ene-3β,16α,21β,22α,28-pentol 21,22-dibenzoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes, receptors, and signaling molecules involved in inflammation, oxidative stress, and cell proliferation.
Pathways: It modulates pathways such as the nuclear factor-kappa B (NF-κB) pathway, mitogen-activated protein kinase (MAPK) pathway, and apoptotic pathways, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Oleanolic Acid: A precursor to 5α-Olean-12-ene-3β,16α,21β,22α,28-pentol 21,22-dibenzoate, known for its anti-inflammatory and hepatoprotective properties.
Ursolic Acid: Another triterpenoid with similar structure and biological activities.
Betulinic Acid: A triterpenoid with anticancer and antiviral properties.
Uniqueness: this compound is unique due to its multiple hydroxyl groups and benzoate esters, which enhance its solubility and bioavailability. Its specific structural modifications contribute to its distinct biological activities compared to other triterpenoids.
Eigenschaften
CAS-Nummer |
17304-24-4 |
|---|---|
Molekularformel |
C24H52NO6P |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








